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molecular formula C12H16 B083369 2-Isopropenyl-1,3,5-trimethylbenzene CAS No. 14679-13-1

2-Isopropenyl-1,3,5-trimethylbenzene

Cat. No. B083369
M. Wt: 160.25 g/mol
InChI Key: KNMWUHBKZHDEOQ-UHFFFAOYSA-N
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Patent
US08017813B2

Procedure details

The same experiment as in Example 2 was carried out, except for using 45 ml (0.045 mol) of a 1 M 2,4,6-trimethylphenylmagnesium bromide solution in CPME instead of 45 ml of the 1 M phenylmagnesium bromide solution in THF. The resulting reaction mixture was analyzed by gas chromatography to confirm that 2-mesityl-2-propanol and α-methyl-2,4,6-trimethylstyrene were obtained in a yield of 81.9% and 1.6%, respectively.
Name
2,4,6-trimethylphenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC1C=C(C)C=C(C)C=1[Mg]Br.C1([Mg]Br)C=CC=CC=1.[C:20]1([CH3:32])[CH:25]=[C:24]([CH3:26])[CH:23]=[C:22]([CH3:27])[C:21]=1[C:28](O)([CH3:30])[CH3:29]>COC1CCCC1.C1COCC1>[CH3:30][C:28]([C:21]1[C:22]([CH3:27])=[CH:23][C:24]([CH3:26])=[CH:25][C:20]=1[CH3:32])=[CH2:29]

Inputs

Step One
Name
2,4,6-trimethylphenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)C)[Mg]Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=CC(=C1)C)C)C(C)(C)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COC1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture

Outcomes

Product
Name
Type
product
Smiles
CC(=C)C1=C(C=C(C=C1C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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